9-Methylundecan-1-ol
Overview
Description
9-Methylundecan-1-ol: is an organic compound with the molecular formula C12H26O . It is a type of alcohol characterized by a methyl group attached to the ninth carbon of an undecanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Undecane: One common method involves the oxidation of undecane to produce undecanal, which is then subjected to further reactions to introduce the methyl group at the ninth position.
Reduction of 9-Methylundecanal: Another method involves the reduction of 9-methylundecanal using reducing agents such as sodium borohydride or lithium aluminum hydride to yield 9-methylundecan-1-ol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methylundecan-1-ol can undergo oxidation reactions to form 9-methylundecanoic acid.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 9-Methylundecanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 9-Methylundecan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: This compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Surfactants and Lubricants: It is also used in the production of surfactants and lubricants
Mechanism of Action
The mechanism of action of 9-Methylundecan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
2-Methylundecanol: Similar in structure but with the methyl group attached to the second carbon.
10-Methylundecan-2-one: A ketone with the methyl group at the tenth position.
Undecan-1-ol: The parent compound without the methyl substitution.
Uniqueness:
Position of Methyl Group: The unique positioning of the methyl group at the ninth carbon distinguishes 9-Methylundecan-1-ol from other similar compounds, affecting its reactivity and applications.
Functional Group: The presence of the hydroxyl group at the first carbon allows for specific interactions and reactions that are different from those of ketones or aldehydes.
Properties
IUPAC Name |
9-methylundecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCAUKGHVSVGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567346 | |
Record name | 9-Methylundecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91635-46-0 | |
Record name | 9-Methylundecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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